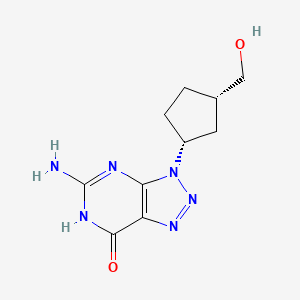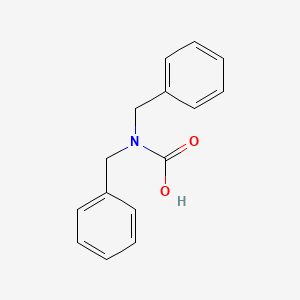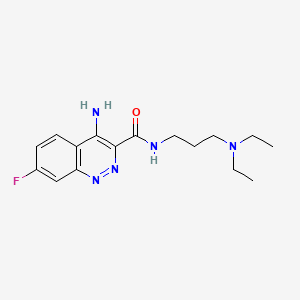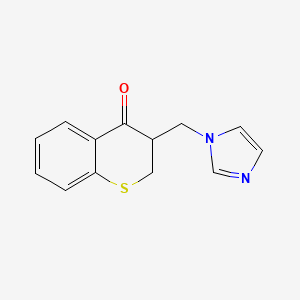
1-Imidazol-1-yl-2-((4-iodophenyl)methyl)-3,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one is a synthetic organic compound that features an imidazole ring, an iodinated benzyl group, and a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the iodinated benzyl group and the butanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.
化学反应分析
Types of Reactions
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学研究应用
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or as a ligand in receptor binding studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the iodinated benzyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(1h-imidazol-1-yl)-2-(4-chlorobenzyl)-3,3-dimethylbutan-1-one
- 1-(1h-imidazol-1-yl)-2-(4-bromobenzyl)-3,3-dimethylbutan-1-one
- 1-(1h-imidazol-1-yl)-2-(4-fluorobenzyl)-3,3-dimethylbutan-1-one
Uniqueness
1-(1h-imidazol-1-yl)-2-(4-iodobenzyl)-3,3-dimethylbutan-1-one is unique due to the presence of the iodinated benzyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine, bromine, or fluorine. This unique feature can lead to distinct interactions with molecular targets and potentially novel applications.
属性
CAS 编号 |
89372-00-9 |
|---|---|
分子式 |
C16H19IN2O |
分子量 |
382.24 g/mol |
IUPAC 名称 |
1-imidazol-1-yl-2-[(4-iodophenyl)methyl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C16H19IN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3 |
InChI 键 |
MXYXXFBJGIDQRD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)I)C(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


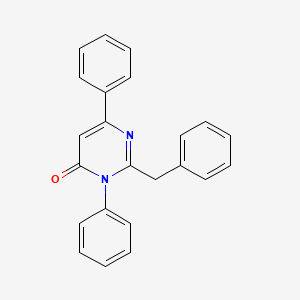
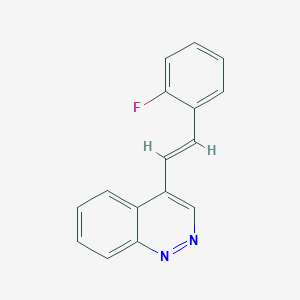
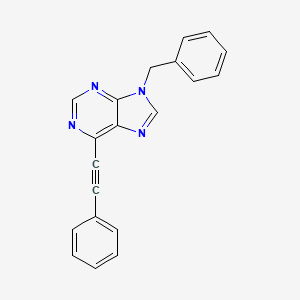
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
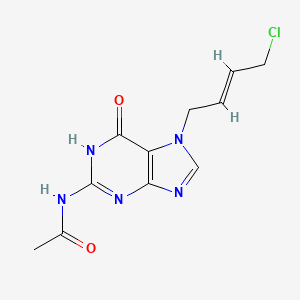
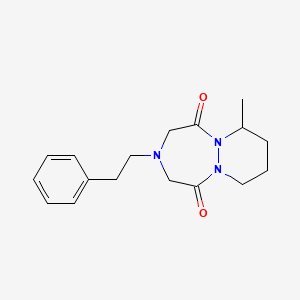
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
